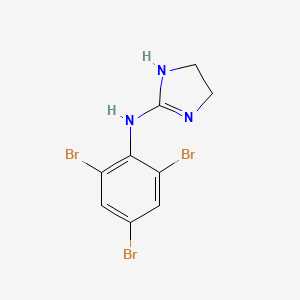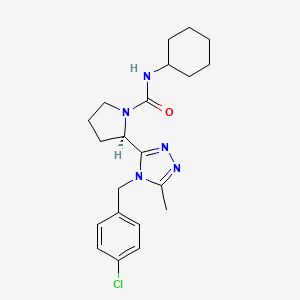
2-(2,4,6-Tribromophenylimino)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Tribromophenylimino)imidazolidine is a chemical compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a tribromophenyl group attached to the imidazolidine ring through an imino linkage. Imidazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tribromophenylimino)imidazolidine typically involves the reaction of 2,4,6-tribromoaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Tribromophenylimino)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and sodium iodide in the presence of anhydrous magnesium sulfate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Various imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antihypertensive and neuroprotective agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Tribromophenylimino)imidazolidine involves its interaction with specific molecular targets. For instance, as a non-selective adrenergic receptor agonist, it can modulate neurotransmitter release and influence various physiological processes. The compound’s imidazolidine ring structure allows it to interact with enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonidine: Another imidazolidine derivative used as an antihypertensive agent.
Oxymetazoline: An imidazoline derivative used as a nasal decongestant.
Xylometazoline: Similar to oxymetazoline, used for nasal congestion relief.
Uniqueness
2-(2,4,6-Tribromophenylimino)imidazolidine is unique due to its tribromophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential therapeutic applications compared to other imidazolidine derivatives .
Propriétés
Numéro CAS |
22683-09-6 |
|---|---|
Formule moléculaire |
C9H8Br3N3 |
Poids moléculaire |
397.89 g/mol |
Nom IUPAC |
N-(2,4,6-tribromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H8Br3N3/c10-5-3-6(11)8(7(12)4-5)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15) |
Clé InChI |
VLIOPSQKHBKZCF-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=C(C=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)

![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)


![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)

![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)

![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)



